(4-Chloro-3-methoxyphenyl)methanamine
Overview
Description
(4-Chloro-3-methoxyphenyl)methanamine, also known as 4-Chloro-3-methoxybenzenemethanamine, is an organic compound with the molecular formula C8H10ClNO and a molecular weight of 171.62 g/mol . This compound is characterized by the presence of a chloro group and a methoxy group attached to a benzene ring, along with a methanamine group. It is primarily used in research and development settings and is not intended for medicinal or household use .
Preparation Methods
The synthesis of (4-Chloro-3-methoxyphenyl)methanamine typically involves the reaction of 4-chloro-3-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for larger-scale production if necessary.
Chemical Reactions Analysis
(4-Chloro-3-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Chloro-3-methoxyphenyl)methanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the effects of chloro and methoxy substituents on biological activity.
Medicine: Research involving this compound focuses on its potential therapeutic applications, such as its role in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of (4-Chloro-3-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
(4-Chloro-3-methoxyphenyl)methanamine can be compared with other similar compounds, such as:
(4-Chloro-3-methoxyphenyl)ethanamine: This compound has an ethyl group instead of a methylene group, which can affect its chemical reactivity and biological activity.
(4-Chloro-3-methoxyphenyl)propanamine: The presence of a propyl group in this compound can lead to differences in its physical properties and interactions with molecular targets.
(4-Chloro-3-methoxyphenyl)butanamine: The butyl group in this compound can result in variations in its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of chloro and methoxy substituents, which can influence its chemical and biological properties in distinct ways.
Properties
IUPAC Name |
(4-chloro-3-methoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXDPMLLVPKDEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573970 | |
Record name | 1-(4-Chloro-3-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247569-42-2 | |
Record name | 1-(4-Chloro-3-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chloro-3-methoxyphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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